molecular formula C17H17NO3 B2416248 Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate CAS No. 2126176-97-2

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate

Cat. No.: B2416248
CAS No.: 2126176-97-2
M. Wt: 283.327
InChI Key: PVHGAYBZIBKQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate typically involves the reaction of 8-methoxy-9H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

[ \text{8-methoxy-9H-carbazole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-1,4-quinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carbazole-1,4-quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate can be compared with other carbazole derivatives, such as:

    Carbazole: The parent compound with a simpler structure.

    9-Ethylcarbazole: A derivative with an ethyl group at the nitrogen position.

    3,6-Di-tert-butylcarbazole: A derivative with bulky tert-butyl groups at the 3 and 6 positions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-15(19)10-11-6-4-7-12-13-8-5-9-14(20-2)17(13)18-16(11)12/h4-9,18H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHGAYBZIBKQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.